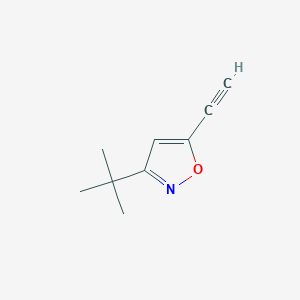
2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety using 2,6-difluorobenzamide as a starting material . The target compounds were prepared by condensation, acylation, and thioetherification reactions .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The synthesis of N-(4-formylpiperazine-1-carbonothioyl)benzamide and its structural characteristics have been detailed, demonstrating its relevance in the field of organic synthesis. The compound was synthesized via the reaction of benzoylisothiocyanate with 1-piperazinecarboxaldehyde in acetone, leading to a benzoylthiourea derivative. Characterization through FT-IR, multinuclear ^1H, and ^13C NMR spectroscopy was conducted, with the molecule obtained in crystalline form after recrystallization in DMSO. X-ray diffraction studies revealed it crystallizes in the triclinic crystal system, highlighting a stable intramolecular N-H···O hydrogen bond which stabilizes the trans geometry of the thiono and the carbonyl groups. The dihedral angle between the heterocyclic piperazine ring and the benzene ring was noted, indicating significant structural features relevant to chemical synthesis and material science applications (Abosadiya, 2020).
Antioxidant Properties
Further research into the synthesized N-(4-formylpiperazine-1-carbonothioyl)benzamide revealed its antioxidant capabilities. The compound exhibited good antioxidant activity, about 75%, when tested by the DPPH method. This finding suggests potential applications in the development of antioxidant agents or in the study of oxidative stress-related biological mechanisms (Abosadiya, 2020).
Relevance in Heterocyclic Chemistry
The compound’s synthesis contributes to the broader field of heterocyclic chemistry, especially in the synthesis and study of imine derivatives and their reactions. Research on heterocyclic imines and amines, including the addition reactions and displacement reactions leading to various iminopiperazine derivatives, underlines the compound's relevance in exploring novel synthetic routes and mechanisms within this domain (Barot & Elvidge, 1972).
Mecanismo De Acción
Target of Action
The primary target of 2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease.
Mode of Action
It has been shown to exhibit significant anti-tubercular activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific proteins or enzymes within the bacterium to inhibit its growth or survival.
Biochemical Pathways
Given its anti-tubercular activity, it likely interferes with essential metabolic pathways within mycobacterium tuberculosis h37ra .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective at inhibiting the growth or survival of Mycobacterium tuberculosis H37Ra at these concentrations.
Propiedades
IUPAC Name |
2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2S/c14-9-2-1-3-10(15)11(9)12(20)16-13(21)18-6-4-17(8-19)5-7-18/h1-3,8H,4-7H2,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFGBKBFXHUEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=S)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-6-Bromo-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2822624.png)
![methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2822625.png)


![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2822630.png)


![2,4,5-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2822635.png)

![N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2822637.png)

![N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2822640.png)